Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 4-methylpyridin-2-yl group and at position 3 with an ethyl carboxylate ester. This structure combines the electron-rich pyridine ring with the versatile reactivity of the pyrazole-carboxylate system, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group on the pyridine enhances lipophilicity, while the carboxylate ester provides a handle for further functionalization .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-(4-methylpyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-5-7-15(14-10)11-8-9(2)4-6-13-11/h4-8H,3H2,1-2H3 |
InChI Key |
MLQZVZQBZQGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Pyrazoline Derivatives
Method Overview:
This approach involves the oxidation of 4,5-dihydro-1H-pyrazoles (pyrazolines) to yield the corresponding pyrazoles, followed by esterification and pyridine substitution.
- Starting from 4,5-dihydro-1H-pyrazole derivatives bearing appropriate substituents.
- Oxidation using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as catalyst.
- Esterification with ethyl chloroformate or ethyl alcohol in presence of base (e.g., triethylamine).
- N-alkylation with 2-chloropyridine derivatives to introduce the pyridinyl group.
Pyrazoline derivative --(oxidation, acetonitrile, K₂S₂O₈)--> Pyrazole intermediate --(esterification, ethyl chloroformate)--> Ethyl pyrazole ester --(nucleophilic substitution)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate
Note: The overall yield from starting pyrazoline to final product ranges from 50–65%.
Condensation of Hydrazines with Enones
Method Overview:
This method involves the condensation of phenylhydrazines with α,β-unsaturated ketones (enones), followed by cyclization and esterification to form the pyrazole core.
- Reaction of phenylhydrazine with enones such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
- Use of solvents like methanol or ethanol at 0–25°C.
- Cyclization facilitated by heating or microwave irradiation.
- Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions.
Hydrazine + Enone --(cyclization, heat)--> Pyrazole intermediate --(pyridine coupling)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate
| Step | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine + Enone | Ethanol, reflux | 60–85 | |
| Cyclization | Microwave irradiation | 70–90 | |
| Pyridine coupling | 2-Chloropyridine, base | 55–75 |
Note: The use of protected hydrazines enhances regioselectivity and overall yields.
Multicomponent Reaction (MCR) Using Trichloromethyl Enones
Method Overview:
Recent advances utilize trichloromethyl enones as versatile building blocks for regioselective synthesis of pyrazoles, including the targeted compound.
- Reaction of trichloromethyl enones with phenylhydrazines or their hydrochlorides in solvents like methanol or toluene.
- Regioselectivity controlled by the nature of the hydrazine (protected vs. free).
- Use of bases such as triethylamine or sodium hydroxide.
- Post-reaction modifications include esterification and pyridine substitution.
Trichloromethyl enone + Phenylhydrazine --(regioselective cyclization)--> Pyrazole core --(functionalization)--> Ethyl 1-(pyridin-2-yl)-pyrazole-3-carboxylate
Note: The regioselectivity is highly dependent on the hydrazine form, with hydrochloride salts favoring the 1,3-regioisomer.
Pyridine-Directed Cross-Coupling
Method Overview:
This approach employs palladium-catalyzed cross-coupling reactions to attach the pyridinyl group onto pre-formed pyrazole frameworks.
- Synthesis of pyrazole-3-carboxylate precursors via cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
- Palladium-catalyzed coupling with 2-bromo- or 2-chloropyridine derivatives.
- Use of ligands like Pd(PPh₃)₄, bases such as potassium carbonate, and solvents like DMF.
| Step | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–85 |
Summary Table of Preparation Methods
Notes and Considerations
Regioselectivity:
The choice of hydrazine form (free vs. salt) significantly influences regioselectivity, with hydrochloride salts favoring the 1,3-regioisomer, which is often more biologically active.Reaction Conditions:
Solvent choice, temperature, and the presence of catalysts or oxidants are critical parameters affecting yield and purity.Yield Optimization:
Using protected hydrazines and optimizing reaction times can improve yields and selectivity.Environmental and Safety Aspects: Reactions involving chlorinated reagents and strong oxidants should be conducted with appropriate safety measures and waste management.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine/Pyridinyl Group
Ethyl 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate (F3)
- Structure : Replaces the 4-methylpyridin-2-yl group with a 4-(trifluoromethoxy)phenyl moiety.
- Impact: The trifluoromethoxy group increases electronegativity and metabolic stability compared to the methylpyridinyl group.
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
- Structure : Incorporates a triazole ring fused to pyridine, replacing the methylpyridinyl group.
Modifications to the Pyrazole Core
Ethyl 5-((4-fluorophenyl)sulfonamido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
- Structure : Adds a sulfonamido group at position 5 and a hydroxy-phenylethyl group at position 1.
- However, the hydroxy-phenylethyl substituent increases steric bulk, which may reduce membrane permeability .
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
- Structure : Substitutes the pyridinyl group with a methoxybenzyl group and adds a p-tolyl group at position 3.
- Impact : The methoxy group improves solubility in polar solvents, while the p-tolyl group enhances π-π stacking interactions in crystalline phases. This compound demonstrates distinct solid-state packing behavior compared to the target molecule .
Functional Group Variations on the Carboxylate Ester
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Structure : Features a nitro group on the phenyl ring at position 5 of the pyrazole.
- However, it may also reduce bioavailability due to higher polarity .
Ethyl 4-formyl-1H-pyrazole-3-carboxylate
- Structure : Replaces the pyridinyl group with a formyl group at position 4.
- Impact : The formyl group offers a reactive site for further derivatization (e.g., Schiff base formation), making this compound a versatile synthetic intermediate. However, it is less stable under basic conditions compared to the target compound .
Antimicrobial Properties
- Pyrazole-Benzofuran Hybrids (e.g., Ethyl 1-(4-chlorophenyl)-4-(5,7-dibromobenzofuran-2-carbonyl)-1H-pyrazole-3-carboxylate):
- Target Compound: Limited direct antimicrobial data, but its methylpyridinyl group is hypothesized to moderate lipophilicity, balancing cell penetration and target binding .
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate | C12H13N3O2 | 231.25 | 4-Methylpyridin-2-yl, ethyl ester | Balanced lipophilicity, versatile |
| Ethyl 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate (F3) | C13H11F3N2O3 | 300.23 | Trifluoromethoxyphenyl | High metabolic stability |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | C12H11N3O4 | 261.24 | 4-Nitrophenyl | Electron-withdrawing, polar |
| Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate | C21H21N3O3 | 363.41 | Methoxybenzyl, p-tolyl | Enhanced crystallinity |
Biological Activity
Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2
- CAS Number : 1260243-04-6
The compound features a pyrazole ring linked to a pyridine moiety, which is essential for its biological activity. The presence of the methyl group on the pyridine ring enhances its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : Reaction of 4-methylpyridin-2-amine with ethyl acetoacetate.
- Catalysts : Use of bases such as sodium ethoxide to promote cyclization.
- Yield Optimization : Techniques such as continuous flow reactors can improve yield and purity.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including E. coli and S. aureus .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor effects. For example, derivatives of pyrazole have shown significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and others . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for its anti-inflammatory and anticancer properties.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its therapeutic effects.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 1-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxylate | Structure | Antimicrobial | Chlorine substituent affects reactivity |
| Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate | Structure | Antitumor | Different carboxylate positioning alters activity |
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Assessment :
- Antitumor Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
